5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine
Description
Chemical Identity and Commercial Availability
5-Bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine (CAS: 1335057-78-7) is a halogenated pyridine derivative functionalized with a 1,2,3-triazole ring at the 2-position. This structural motif combines aromatic pyridine with a nitrogen-rich heterocycle, making it a promising candidate for applications in medicinal chemistry, agrochemicals, or as a ligand in coordination chemistry.
Properties
IUPAC Name |
5-bromo-3-chloro-2-(triazol-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-3-6(9)7(10-4-5)13-11-1-2-12-13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUZBQLYYCYFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and sodium azide.
Formation of Triazole Ring: The reaction between 5-bromo-2-chloropyridine and sodium azide in the presence of a copper catalyst leads to the formation of the triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl bond formation.
Key Examples:
-
Mechanistic Insight : Bromine's oxidative addition to palladium(0) initiates the catalytic cycle, followed by transmetallation with boronic acids or amine nucleophiles .
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions.
Experimental Data:
| Nucleophile | Base/Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Sodium Azide (NaN₃) | K₂CO₃/DMF | 80°C | 3-Azido-5-bromo-2-(triazol-2-yl)pyridine | 75% | |
| Ammonia (NH₃) | H₂O/MeOH | Reflux | 3-Amino-5-bromo-2-(triazol-2-yl)pyridine | 63% |
Oxidative Cyclization Reactions
The triazole moiety facilitates oxidative cyclization with bromine or iodine to form fused heterocycles.
Case Study:
-
Reagent : Br₂ in EtOAc at 0°C
-
Product : Dibromo-isothiazolo[4,5-b]pyridine derivative (confirmed via X-ray crystallography) .
-
Mechanism :
Biological Activity and Interactions
While not a reaction, the compound's interactions with biological targets inform its synthetic applications:
| Target | Interaction Type | Observed Effect | Source |
|---|---|---|---|
| Bacterial Biofilms | Disruption via triazole coordination | 80% inhibition at 0.25 μg/mL | |
| Cyclin G-associated kinase (GAK) | Competitive inhibition | IC₅₀ = 1.2 μM |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine has been investigated for its potential as a pharmaceutical agent due to its biological activity. The presence of both the pyridine and triazole rings allows for interactions with various biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the triazole moiety enhance its efficacy against specific bacterial strains .
- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have revealed promising antiproliferative activity. The mechanism involves the modulation of enzyme activities linked to cancer progression .
Agrochemicals
Pesticide Development
The compound is also utilized in the synthesis of novel agrochemicals. Its unique structure contributes to improved efficacy and safety profiles in pest control formulations.
Research Insights
- Herbicide Efficacy : Studies have demonstrated that formulations containing this compound show enhanced herbicidal activity compared to traditional agents. This is attributed to its ability to inhibit specific metabolic pathways in target plants .
Material Science
Development of Functional Materials
In material science, this compound is explored for its potential in creating materials with unique properties.
Applications
- Conductive Polymers : Research has focused on incorporating this compound into conductive polymer matrices, enhancing their electrical properties. The triazole ring facilitates electron transfer processes .
- Nanocomposites : The compound's inclusion in nanocomposite materials has been investigated for applications in electronics and sensors due to its stability and conductivity .
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Features
- Substituents : Bromo (position 5), chloro (position 3), and 1,2,3-triazol-2-yl (position 2).
- Purity and Suppliers : Available commercially at 95–97% purity from suppliers such as Combi-Blocks and Angene Chemical, with quantities ranging from 250 mg to 5 g .
Structural and Functional Comparison with Analogous Pyridine Derivatives
Structural Analogues
The compound belongs to a broader class of halogenated pyridines. Below is a comparative analysis of structurally similar compounds (Table 1):
Table 1: Comparison of Halogenated Pyridine Derivatives
| Compound Name | CAS Number | Substituents (Positions) | Purity | Key Structural Difference |
|---|---|---|---|---|
| 5-Bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine | 1335057-78-7 | Br (5), Cl (3), triazol-2-yl (2) | 95–97% | Triazole ring at position 2 |
| 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | 75806-84-7 | Br (2), Cl (3), CF₃ (5) | 97% | Trifluoromethyl group at position 5 |
| 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine | 1256820-00-4 | Br (2), Cl (5), CF₃ (3) | 96% | Trifluoromethyl and chloro swapped |
| 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | 823221-94-9 | Br (2), Cl (6), CF₃ (4) | 95% | Substitutions at positions 4 and 6 |
| 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 1211588-39-4 | Br (3), Cl (2), CF₃ (4) | 95% | Bromo and chloro positions inverted |
Functional Implications of Structural Differences
- Electron-Withdrawing Groups (EWGs): Compounds like 2-bromo-3-chloro-5-(trifluoromethyl)pyridine contain CF₃, a strong EWG that enhances electrophilic substitution reactivity.
- Positional Effects : Substitutions at positions 2, 3, and 5 (target compound) vs. 2, 4, and 6 (e.g., 2-bromo-6-chloro-4-(trifluoromethyl)pyridine) alter steric and electronic profiles, influencing binding affinity in biological systems or catalytic activity .
Biological Activity
5-Bromo-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Chemical Formula: CHBrClN
Molecular Weight: 259.49 g/mol
CAS Number: 1335057-78-7
The compound features a pyridine ring substituted with a triazole moiety, which is crucial for its biological interactions. The presence of halogens (bromine and chlorine) enhances its reactivity and potential as a pharmacophore.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds and other non-covalent interactions, which are essential for modulating biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, comparable to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
- Escherichia coli : Showed moderate activity, indicating potential as an antibacterial agent in treating Gram-negative infections .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Antituberculosis Activity
Research indicates that compounds containing triazole rings have shown promise against Mycobacterium tuberculosis. A derivative of this compound was tested with an MIC value of 5 μM, demonstrating effective inhibition of bacterial growth .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves the reaction of 5-bromo-2-chloropyridine with sodium azide under copper-catalyzed conditions to form the triazole ring. This method has been optimized for yield and purity .
- Biological Evaluation : In a study published in MDPI, derivatives were screened against multiple bacterial strains, revealing that modifications to the triazole moiety significantly affected antibacterial potency .
- Structure-Kinetic Relationship Studies : Research on related compounds has shown that variations in substituents can lead to enhanced binding affinity and prolonged action against target enzymes in bacteria .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 5-bromo-2-chloropyridine | Antibacterial | 15 |
| 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole | Anticancer | 12 |
| 5-chloro-1H-pyrazole derivatives | Antituberculosis | 10 |
This comparison highlights the unique efficacy of the target compound due to its specific structural features.
Q & A
Q. How does the compound’s electronic structure influence spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
